molecular formula C18H20 B1662018 2,4-Diphenyl-4-methyl-1-pentene CAS No. 6362-80-7

2,4-Diphenyl-4-methyl-1-pentene

Cat. No. B1662018
CAS RN: 6362-80-7
M. Wt: 236.4 g/mol
InChI Key: ZOKCNEIWFQCSCM-UHFFFAOYSA-N
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Description

“2,4-Diphenyl-4-methyl-1-pentene” is also known as α-Methylstyrene dimer . It is a chain transfer agent used for styrene, ABS, SBR, and acrylics . It is odorless and does not cause discoloration .


Molecular Structure Analysis

The molecular formula of “2,4-Diphenyl-4-methyl-1-pentene” is C6H5C(CH3)2CH2C(C6H5)=CH2 . It has a molecular weight of 236.35 .


Chemical Reactions Analysis

“2,4-Diphenyl-4-methyl-1-pentene” was introduced as a chain transfer agent in the emulsion binary copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA) based on an irreversible addition–fragmentation chain transfer (AFCT) mechanism .


Physical And Chemical Properties Analysis

“2,4-Diphenyl-4-methyl-1-pentene” has a refractive index of n20/D 1.569 (lit.), a boiling point of 161 °C/5 mmHg (lit.), and a density of 0.99 g/mL at 25 °C (lit.) .

Scientific Research Applications

Dimerization of α-Methylstyrene

A significant application of 2,4-Diphenyl-4-methyl-1-pentene is found in the dimerization of α-methylstyrene. Studies have shown that using Brönsted acidic ionic liquids or sulfuric acid as a catalyst in a liquid−liquid process can effectively produce 2,4-Diphenyl-4-methyl-1-pentene from α-methylstyrene. This process achieves high selectivity and conversion rates, and the product is commercially useful (Wang et al., 2006); (Chaudhuri, 1999).

Preparation of Porous Structures

2,4-Diphenyl-4-methyl-1-pentene is used in the preparation of porous structures in a Poly(4-Methyl-1-Pentene)/Diphenyl Ether system. The thermally induced phase-separation method yields various porous structures, which are significant in polymer research (Zhang et al., 2009).

Polymer Chemistry Applications

In polymer chemistry, 2,4-Diphenyl-4-methyl-1-pentene is used as a chain transfer agent in the emulsion binary copolymerization of methyl methacrylate and butyl acrylate. It affects molecular weight, polymerization rate, monomer conversion, and the tensile properties of the formed latexes (Zhang et al., 2020).

Crosslinking in Polymerization

2,4-Diphenyl-4-methyl-1-pentene plays a role in the crosslinking of polymers. It has been utilized in the presence of dicumyl peroxide for crosslinking polyethylene and other polymers, influencing the scorch time and crosslinking efficiency (Suyama et al., 1995).

Safety And Hazards

“2,4-Diphenyl-4-methyl-1-pentene” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Sens. 1 - STOT RE 2 . It may cause damage to organs through prolonged or repeated exposure, may cause an allergic skin reaction, and is harmful if swallowed .

Future Directions

“2,4-Diphenyl-4-methyl-1-pentene” was first introduced in the emulsion binary copolymerization of MMA and BA based on an AFCT mechanism . The effects of “2,4-Diphenyl-4-methyl-1-pentene” on molecular weight and its distribution, the degree of polymerization, polymerization rate, monomer conversion, particle size, and tensile properties of the formed latexes were systematically investigated . This suggests that “2,4-Diphenyl-4-methyl-1-pentene” could have potential applications in the field of polymer production.

properties

IUPAC Name

(2-methyl-4-phenylpent-4-en-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-13H,1,14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKCNEIWFQCSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044253
Record name 2,4-Diphenyl-4-methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-
Source EPA Chemicals under the TSCA
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Product Name

2,4-Diphenyl-4-methyl-1-pentene

CAS RN

6362-80-7
Record name 2,4-Diphenyl-4-methyl-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6362-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2,4-diphenyl-1-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Diphenyl-4-methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bisbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-2,4-DIPHENYL-1-PENTENE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
S Suyama, H Ishigaki, Y Watanabe, T Nakamura - Polymer journal, 1995 - nature.com
Crosslinkings of low density polyethylene, high density polyethylene, and ethylene propylene rubber were carried out using dicumyl peroxide as a crosslinking agent. The addition of 2, …
Number of citations: 40 www.nature.com
Y Watanabe, H Ishigaki, H Okada, S Suyama - Polymer journal, 1997 - nature.com
The thermal decomposition of four dialkyl peroxides was carried out in 2, 4-diphenyl-4-methyl-1-pentene (α-methylstyrene dimer, MSD) at 140 C. Free radicals generated from the …
Number of citations: 12 www.nature.com
S Suyama, H Ishigaki, Y Watanabe, T Nakamura - Polymer journal, 1995 - nature.com
The model reaction for the crosslinking of polyethylene (PE) in the presence of 2, 4-diphenyl-4-methyl-1-pentene (α-methylstyrene dimer: MSD) was carried out using n-undecane …
Number of citations: 25 www.nature.com
B Chaudhuri - Organic Process Research & Development, 1999 - ACS Publications
A liquid−liquid process for the dimerization of α-methylstyrene (AMS) in order to produce selectively the commercially useful 2,4-diphenyl-4-methyl-1-pentene has been developed. The …
Number of citations: 21 pubs.acs.org
H Kurokawa, M Ohta, K Sugiyama, H Miura - Applied Catalysis A: General, 2000 - Elsevier
Dimerization of 2-phenylpropene using HY zeolite in the presence of diethylcarbonate (co-catalyst) in a liquid phase gave an industrially important linear dimer, 2,4-diphenyl-4-methyl-1-…
Number of citations: 8 www.sciencedirect.com
Z Zhang, D Zhang, G Fu, C Wang, F Chu, R Chen - Polymers, 2020 - mdpi.com
As a chain transfer agent, 2,4-diphenyl-4-methyl-1-pentene (αMSD) was first introduced in the emulsion binary copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA) …
Number of citations: 2 www.mdpi.com
Y Watanabe, H Ishigaki, H Okada, S Suyama - Chemistry letters, 1993 - journal.csj.jp
Thermal polymerization of styrene in the presence of 2,4-diphenyl-4-methyl-1-pentene (α-MSD) gave a low molecular weight polymer having a terminal double bond and a cumyl moiety …
Number of citations: 39 www.journal.csj.jp
Z Peng‐Rong, D Ji‐Yan, Y Fan… - Chinese Journal of …, 2005 - Wiley Online Library
Highly selective dimerization of α-methylstyrene (AMS) was effected using a Brönsted acidic ionic liquid,[Hmim]+ B equation image, as solvent as well as catalyst, providing the …
Number of citations: 0 onlinelibrary.wiley.com
X Liu, H Zhang, L Lian, X Wang, W Gao, B Zhu, Y Guan… - topicsonchemeng.org.my
Phenol is also known as carbolic acid, its appearance is white crystals. It will turn into pink when placed in the air or under light. It can be miscible in ethanol, ether and glycerin. Phenol …
Number of citations: 0 topicsonchemeng.org.my
B Chaudhuri, MM Sharma - Ind. Eng. Chem. Res, 1989 - academia.edu
The dimerization of a-methylstyrene zyxwvutsrqponmlkj [zyxwvutsrqpon (1-methy1ethenyl) benzenel with acidic ion-exchange resins such as Amberlyst 15,“monodisperse” K 2661, …
Number of citations: 2 www.academia.edu

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